
n-Benzyl-2,5-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Benzyl-2,5-dimethylaniline is an organic compound that belongs to the class of substituted anilines It features a benzyl group attached to the nitrogen atom of 2,5-dimethylaniline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-2,5-dimethylaniline typically involves the N-alkylation of 2,5-dimethylaniline with benzyl halides. One common method is the reaction of 2,5-dimethylaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar N-alkylation reactions but on a larger scale. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity. The process conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
n-Benzyl-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for electrophilic aromatic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives .
科学的研究の応用
n-Benzyl-2,5-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of n-Benzyl-2,5-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism depends on the specific application and context of use .
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: A related compound with two methyl groups attached to the nitrogen atom.
N-Benzyl-2-methylaniline: Similar structure but with only one methyl group on the benzene ring.
N-Benzyl-3,4-dimethylaniline: Another related compound with different methyl group positions on the benzene ring
Uniqueness
n-Benzyl-2,5-dimethylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and dimethyl groups provides distinct properties compared to other similar compounds .
特性
CAS番号 |
5405-19-6 |
|---|---|
分子式 |
C15H17N |
分子量 |
211.30 g/mol |
IUPAC名 |
N-benzyl-2,5-dimethylaniline |
InChI |
InChI=1S/C15H17N/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 |
InChIキー |
CJJZCWJJAZMVCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14134225.png)
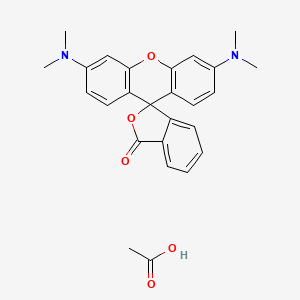
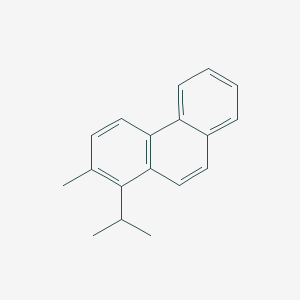
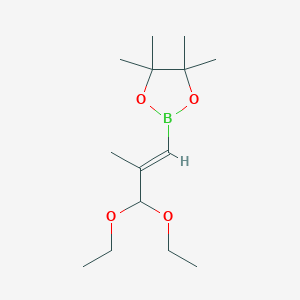
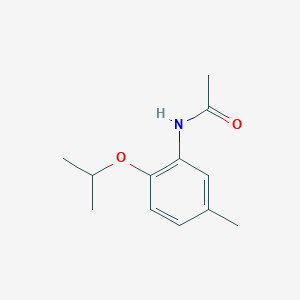


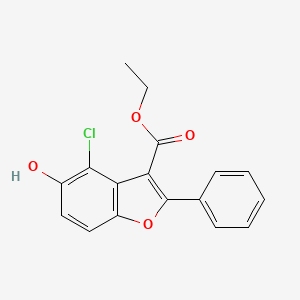


![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane](/img/structure/B14134295.png)

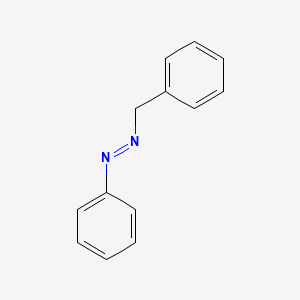
![2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B14134308.png)
